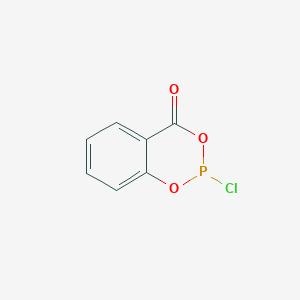

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Vue d'ensemble

Description

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a chemical compound with the molecular formula C7H4ClO3P. It is commonly used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions. This compound is known for its reactivity and ability to form H-phosphonates, which are crucial intermediates in the synthesis of nucleotides .

Applications De Recherche Scientifique

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of nucleotides and nucleoside triphosphates.

Biology: Employed in the preparation of site-specific antibody-drug conjugates.

Medicine: Utilized in the development of pharmaceuticals and biochemical research.

Industry: Applied in the production of various organic compounds and materials.

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one are alcohols . This compound is used in the phosphorylation and phosphitylation of alcohols .

Mode of Action

This compound acts as a reactive cyclic phosphitylating reagent . It is involved in fast coupling rates and hydrolytic cleavage more readily compared to that of an acyclic analog .

Biochemical Pathways

The compound plays a crucial role in the formation of H-phosphonates . H-phosphonates are commonly utilized in the synthesis of nucleotides . Therefore, the compound indirectly influences the biochemical pathways involving nucleotides.

Pharmacokinetics

It is soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the phosphorylation and phosphitylation of alcohols, leading to the formation of H-phosphonates . These H-phosphonates are key intermediates in the synthesis of nucleotides .

Action Environment

The compound is light and heat sensitive . It is incompatible with water and strong oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is used in the phosphorylation and phosphitylation of alcohols . It also plays a role in the formation of H-phosphonates, which are commonly utilized in the synthesis of nucleotides . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

At the molecular level, this compound is involved in fast coupling rates and hydrolytic cleavage . It may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in the formation of H-phosphonates, suggesting it may play a role in certain metabolic pathways . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not specified in the available literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one can be synthesized by reacting 2-chloro-4-hydroxy-1,3,2-benzodioxaphosphorin-4-one with appropriate phosphorus reagents such as tetramethylphosphite . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one primarily undergoes phosphorylation and phosphitylation reactions. It is also involved in substitution reactions where the chlorine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Phosphorylation and Phosphitylation: Common reagents include alcohols and nucleosides.

Substitution Reactions: Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.

Major Products:

H-Phosphonates: Formed during phosphorylation and phosphitylation reactions.

Substituted Derivatives: Products of substitution reactions where the chlorine atom is replaced by other functional groups.

Comparaison Avec Des Composés Similaires

- Salicyl chlorophosphite

- 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one

- Van Boom’s Reagent

Uniqueness: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its cyclic structure, which provides enhanced reactivity and stability compared to acyclic analogs. This makes it particularly effective in fast coupling reactions and hydrolytic cleavage .

Activité Biologique

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicylchlorophosphite, is a cyclic phosphitylating agent widely utilized in organic synthesis, particularly in the phosphorylation of alcohols and the synthesis of nucleotides. Its unique structure contributes to its reactivity and biological applications, making it a valuable compound in biochemical research and pharmaceutical development.

- Molecular Formula : C₇H₄ClO₃P

- CAS Number : 5381-99-7

- Solubility : Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide.

The primary mechanism of action involves the phosphorylation and phosphitylation of alcohols. The compound acts as a reactive cyclic phosphitylating reagent that facilitates the formation of H-phosphonates, which are essential intermediates in nucleotide synthesis.

Key Reactions

- Phosphorylation : Reaction with alcohols to form H-phosphonates.

- Phosphitylation : Involves the introduction of phosphate groups into nucleosides.

Biological Applications

This compound has several notable applications in biological research:

- Nucleotide Synthesis : Used extensively for synthesizing nucleoside triphosphates and their analogs, which are crucial for various biochemical assays and therapeutic applications .

- Antibody-Drug Conjugates : Employed in the preparation of site-specific antibody-drug conjugates, enhancing targeted delivery in cancer therapy.

- Fluorescent Labeling : Recent studies have shown its utility in stealth fluorescence labeling for live microscopy imaging, allowing for real-time monitoring of cellular processes .

Case Study 1: Synthesis of NTP Analogues

In a study focused on the synthesis of 4′-thioUTP and 4′-thioCTP using this compound, researchers demonstrated its effectiveness in modifying nucleosides to create new triphosphate analogues. The incorporation of these analogues into RNA was successful without compromising translation efficiency .

Case Study 2: Ectonucleotide Pyrophosphatase Inhibition

Another investigation highlighted the compound's role in selectively inhibiting ectonucleotide pyrophosphatases (NPPs). The study revealed that analogues derived from this compound could inhibit NPP1 activity by over 90%, showcasing its potential as a therapeutic agent for modulating nucleotide signaling pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Reactivity | Applications |

|---|---|---|---|

| This compound | Cyclic | High | Nucleotide synthesis, drug conjugates |

| Salicyl chlorophosphite | Acyclic | Moderate | General phosphorylation reactions |

| Van Boom’s Reagent | Cyclic | High | Nucleotide modifications |

Propriétés

IUPAC Name |

2-chloro-1,3,2-benzodioxaphosphinin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOITXUNGDUXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OP(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285003 | |

| Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-99-7 | |

| Record name | 5381-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the context of the provided research papers?

A1: this compound, also known as salicylchlorophosphite, is predominantly used as a phosphitylating agent in the synthesis of nucleoside 5'-triphosphates and their analogs. [] This involves reacting the compound with the 5'-hydroxy group of protected nucleosides, forming a reactive intermediate that can be further manipulated to introduce various modifications at the phosphate group. [, , , , ]

Q2: How does this compound react with nucleosides?

A2: this compound reacts with the 5'-hydroxy group of protected nucleosides to form a nucleoside 5'-phosphite intermediate. [, , , ] This intermediate is then typically reacted with pyrophosphate or its analogs, followed by oxidation and deprotection, to yield the desired nucleoside 5'-triphosphate analogs.

Q3: Can you provide an example of a specific nucleoside triphosphate analog synthesized using this compound and its biological activity?

A3: One example is the synthesis of AZT 5'-alpha-borano-beta,gamma-(difluoromethylene)triphosphate (AZT 5'-alphaB-betagammaCF(2)TP) using this compound as a key reagent. [] This compound exhibited potent inhibitory activity against HIV-1 reverse transcriptase, comparable to that of AZT triphosphate, and showed significantly improved stability in serum and cell extracts.

Q4: What other types of nucleoside triphosphate modifications have been achieved using this compound?

A4: Besides AZT 5'-triphosphate mimics, researchers have successfully employed this compound to synthesize various other modified nucleoside triphosphates. This includes nucleoside 5'-O-(1,3-dithiotriphosphates), nucleoside 5'-O-(1,1-dithiotriphosphates), ribonucleoside 5'-(alpha-P-borano)triphosphates, 4′-thio-β-D-arabinofuranosylcytosine triphosphate, and fluorescently labeled nucleoside triphosphates. [, , , , , ]

Q5: What are the advantages of using this compound in nucleoside triphosphate synthesis?

A5: The research papers highlight the speed and efficiency of this compound in facilitating these reactions. [] The compound allows for the preparation of nucleoside 5′-triphosphates under relatively mild conditions and with good yields. [] Moreover, it enables the introduction of various modifications at the phosphate group, leading to diverse nucleoside triphosphate analogs with potentially enhanced properties like stability or biological activity.

Q6: What is the molecular formula and weight of this compound?

A6: Its molecular formula is C7H4ClO3P, and its molecular weight is 202.54 g/mol. []

Q7: Are there any safety concerns regarding handling this compound?

A7: Yes, this compound is hygroscopic, corrosive, and lachrymatory. [] Therefore, it should be handled with caution in a well-ventilated fume hood and stored under anhydrous conditions to prevent degradation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.